2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid

Description

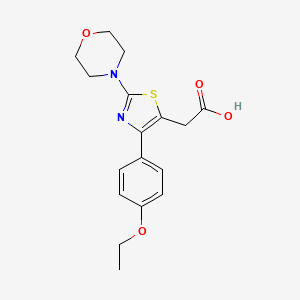

2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid (CAS: 1443291-64-2) is a thiazole-based pharmaceutical intermediate with the molecular formula C₁₇H₂₀N₂O₃S and a molecular weight of 332.42 g/mol . Its structure features:

- A morpholine substituent at the 2-position of the thiazole, enhancing solubility and hydrogen-bonding capacity.

- An acetic acid group at the 5-position, enabling conjugation or salt formation for improved bioavailability.

This compound is synthesized via multi-step reactions involving trityl protection, coupling, and deprotection, as outlined in related synthetic protocols (e.g., ). Its structural design is tailored for biological activity, though specific applications require further study.

Properties

Molecular Formula |

C17H20N2O4S |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

2-[4-(4-ethoxyphenyl)-2-morpholin-4-yl-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C17H20N2O4S/c1-2-23-13-5-3-12(4-6-13)16-14(11-15(20)21)24-17(18-16)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3,(H,20,21) |

InChI Key |

PUDDVWYWYRBREN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring. This intermediate is then reacted with morpholine and ethyl bromoacetate to introduce the morpholine and ethoxyphenyl groups, respectively. The final step involves the hydrolysis of the ester group to yield the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Notes:

- Fluorine vs. Ethoxy : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to ethoxy’s bulkier, lipophilic nature .

- Morpholine vs. Methylamino: Morpholine improves solubility, while methylamino may favor passive diffusion across membranes .

- Thiazole vs. Thiazolidinone/Thiadiazole: Thiazolidinones (saturated rings) are more rigid and polar, whereas thiadiazoles introduce additional sulfur atoms for redox interactions .

Biological Activity

2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid, also known by its CAS number 1443290-05-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O4S, with a molecular weight of approximately 348.4 g/mol. The compound features a morpholinothiazole moiety which is crucial for its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O4S |

| Molecular Weight | 348.4 g/mol |

| CAS Number | 1443290-05-8 |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in disc diffusion assays.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has shown effectiveness against breast cancer and colorectal cancer cell lines, suggesting a promising role in cancer therapy.

3. Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This activity could be beneficial in treating inflammatory diseases.

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Modulation of Signaling Pathways : It appears to modulate several signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antimicrobial Activity : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antibacterial activity.

- Cancer Cell Line Study : A study involving MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability (up to 60% at 50 µM concentration).

- Inflammatory Response Analysis : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.